5-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives involves several methods, including two-step reactions from commercially available reagents. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and azido–tetrazolo tautomerism, showing the versatility of pyrrolopyridine frameworks in creating complex structures (Ma et al., 2018).
Molecular Structure Analysis
Molecular structure analysis via single X-ray diffraction revealed that the synthesized pyrrolopyridine derivatives exhibit an orthorhombic crystal structure with specific space groups and crystal parameters, demonstrating their high density and structural characteristics (Ma et al., 2018).
Chemical Reactions and Properties
Pyrrolopyridine compounds undergo various chemical reactions, including nitration, nitrosation, and reaction with Mannich bases. These reactions predominantly occur at specific positions on the pyrrolopyridine ring, illustrating the reactivity and functional versatility of these compounds (Herbert & Wibberley, 1969).
Physical Properties Analysis
The physical properties, such as thermal behavior and density, are critical for understanding the applications of pyrrolopyridine derivatives. For instance, certain derivatives exhibit surprisingly high density and low thermal stability, which are important factors for their use in energetic materials (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including the ability to form intra- and inter-molecular hydrogen bonds and the vibrational characteristics of the hydrazo-bond, play a significant role in the stability and reactivity of pyrrolopyridine compounds. These properties are crucial for designing compounds with desired chemical behaviors (Michalski et al., 2013).
Scientific Research Applications
Synthesis of 5-oxopyrrolidine-3-carboxylic acids, contributing to the development of compounds with potential therapeutic applications (Smolyar et al., 2007).
Key compound in synthesizing 5- and 7-substituted thienopyridines, which have significance in medicinal chemistry (Klemm et al., 1985).
Catalyzes the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, useful in the synthesis of complex heterocyclic compounds (Čikotienė et al., 2007).
Facilitates the synthesis of 4-azaindoles with a sensitive group at C-7, adding to the diversity of small molecules in chemical research (Aiello et al., 1978).
Used as synthons for fused heterocycles, particularly in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).
Serves in the synthesis of novel pyridine-annulated pyrrolidine nitroxides, indicating its potential in creating new molecules for scientific research (Jayawardena, 2020).
Involved in constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, which have shown good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
A potential antimalarial drug candidate, highlighting its significance in drug discovery and development (Klemm et al., 1970).
Facilitates the synthesis of 4-substituted 7-azaindole derivatives, showcasing its utility in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).
Useful in the synthesis of various derivatives through nitration, nitrosation, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).
Future Directions
properties
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIPMLIYKQQID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467950 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
101083-92-5 | |
Record name | 5-Nitro-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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